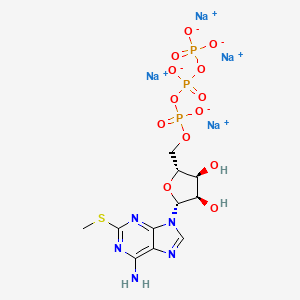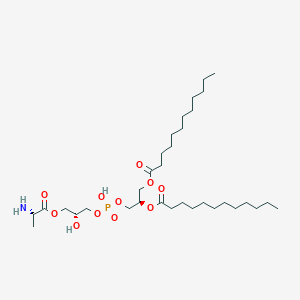
2-Methylthio-ATP
Overview
Description
2-Methylthio-adenosine-5’-triphosphate (2MeSATP) is a synthetic organic compound that acts as an agonist for the P2Y12 receptor, a member of the P2Y receptor family. This receptor is involved in various physiological processes, including platelet aggregation and neurotransmission .
Mechanism of Action
Target of Action
2-Methylthio-ATP (2MeSATP) is an agonist for the P2γ purinergic receptor . The P2γ purinergic receptor is a type of P2Y receptor, which is a family of G protein-coupled receptors that respond to extracellular nucleotides .
Mode of Action
2MeSATP interacts with its target, the P2γ purinergic receptor, and acts as an agonist . This means it binds to the receptor and activates it, leading to a series of biochemical reactions inside the cell .
Biochemical Pathways
Upon activation by 2MeSATP, the P2γ purinergic receptor triggers the hydrolysis of phosphatidylinositol 4,5-bisphosphate, leading to the release of intracellular Ca2+ stores . This process is part of the phosphoinositide signaling pathway, which plays a crucial role in various cellular functions .
Pharmacokinetics
It’s known that 2mesatp is rapidly hydrolyzed to its nucleoside metabolites in both in vitro and in vivo conditions .
Result of Action
The activation of the P2γ purinergic receptor by 2MeSATP leads to a series of repetitive transients in cytosolic free calcium concentration . This can affect various cellular processes, including cell proliferation, differentiation, and death .
Action Environment
The action of 2MeSATP can be influenced by various environmental factors. For instance, its stability is affected by temperature. It is most stable when stored as an aqueous solution in the freezer, but it slowly starts to decompose at ambient temperature . Furthermore, the presence of divalent cations, which are required by ectonucleotidases for nucleotide hydrolysis, can influence the metabolism of 2MeSATP .
Biochemical Analysis
Biochemical Properties
2-Methylthio-ATP plays a significant role in biochemical reactions as a P2Y purinoceptor agonist. It interacts with various enzymes, proteins, and other biomolecules. For instance, it inhibits soluble guanylate cyclase, which is crucial for the conversion of GTP to cyclic GMP . Additionally, this compound interacts with P2Y and P2X receptors, influencing various cellular processes. The interaction with P2Y receptors, particularly P2Y1 and P2Y2, leads to the activation of phospholipase C and subsequent intracellular calcium mobilization .
Cellular Effects
This compound affects various cell types and cellular processes. In cardiac myocytes, it induces a nonselective cation current, which is partly resistant to suramin, and this current is significantly larger in P2X4 receptor transgenic myocytes . In hippocampal slices, this compound increases the frequency of inhibitory postsynaptic currents (IPSCs) through P2Y1 receptors, leading to increased neuronal excitability . Furthermore, it has been shown to inhibit the release of toxic mediators from macrophages stimulated by endotoxin, indicating its potential anti-inflammatory effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with P2Y and P2X receptors. It acts as a potent agonist for these receptors, leading to the activation of downstream signaling pathways. For example, the binding of this compound to P2Y1 receptors activates phospholipase C, resulting in the production of inositol trisphosphate and diacylglycerol, which subsequently increase intracellular calcium levels . Additionally, this compound inhibits lipopolysaccharide-stimulated nitric oxide production in macrophages by modulating P2X7 receptor activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is most stable when stored as an aqueous solution in the freezer at -20°C or -80°C . At ambient temperature, it slowly decomposes, which can affect its efficacy in experiments. Studies have shown that repeated freeze-thaw cycles should be avoided to maintain its stability . In terms of long-term effects, this compound has been observed to enhance locomotor activity and alter electroencephalographic (EEG) responses in rats when injected into the nucleus accumbens .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a study on insulin secretion in dogs, this compound was infused directly into the pancreaticoduodenal artery, resulting in a significant stimulation of insulin secretion . At higher doses, it can cause adverse effects such as increased neuronal excitability and altered EEG patterns . It is crucial to determine the appropriate dosage to balance efficacy and safety in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It acts as an agonist for P2Y and P2X receptors, influencing the production of secondary messengers such as cyclic AMP and inositol trisphosphate . These pathways play a crucial role in cellular signaling and metabolism. Additionally, this compound can modulate the activity of enzymes such as phospholipase C and guanylate cyclase, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It is known to interact with P2Y and P2X receptors on the cell membrane, facilitating its uptake and distribution . The compound’s localization and accumulation can be influenced by its binding to these receptors, affecting its overall activity and function in cellular processes .
Subcellular Localization
The subcellular localization of this compound is primarily at the cell membrane, where it interacts with P2Y and P2X receptors . These interactions are crucial for its activity and function in cellular signaling pathways. Additionally, the compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications, influencing its subcellular distribution and effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2MeSATP typically involves the modification of adenosine triphosphate (ATP) by introducing a methylthio group at the 2-position of the adenine ring. This can be achieved through a series of chemical reactions, including nucleophilic substitution and phosphorylation .
Industrial Production Methods
Industrial production of 2MeSATP may involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2MeSATP undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Substitution: The triphosphate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and nucleophiles like hydroxide ions for substitution reactions .
Major Products
The major products formed from these reactions include oxidized derivatives of 2MeSATP and substituted analogs with different functional groups .
Scientific Research Applications
2MeSATP has a wide range of applications in scientific research:
Chemistry: Used as a tool to study nucleotide interactions and enzyme kinetics.
Biology: Acts as a ligand for purinergic receptors, helping to elucidate their roles in cellular signaling.
Medicine: Investigated for its potential therapeutic effects in conditions involving platelet aggregation and thrombosis.
Industry: Utilized in the development of diagnostic assays and biochemical research tools.
Comparison with Similar Compounds
Similar Compounds
2-Methylthio-adenosine-5’-diphosphate (2MeSADP): A close analog of 2MeSATP with similar agonistic properties but differing in the number of phosphate groups.
Adenosine-5’-triphosphate (ATP): The endogenous ligand for purinergic receptors, lacking the methylthio modification.
Uniqueness
2MeSATP is unique due to its specific methylthio modification, which enhances its binding affinity and selectivity for the P2Y12 receptor compared to other nucleotides .
Properties
IUPAC Name |
tetrasodium;[[[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N5O13P3S.4Na/c1-33-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(27-10)2-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h3-4,6-7,10,17-18H,2H2,1H3,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21);;;;/q;4*+1/p-4/t4-,6-,7-,10-;;;;/m1..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEFBRHXFDJPTA-KWIZKVQNSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N5Na4O13P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501019067 | |
| Record name | 2-Methylthioadenosine triphosphate tetrasodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501019067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
641.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100020-57-3 | |
| Record name | 2-Methylthioadenosine triphosphate tetrasodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501019067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![benzyl N-[(4S)-8-amino-9-(ethylamino)-2-methyl-5,9-dioxononan-4-yl]carbamate](/img/structure/B1664478.png)












